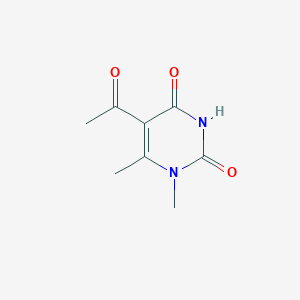

5-Acetyl-1,6-dimethylpyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Acetyl-1,6-dimethylpyrimidine-2,4-dione is a pyrimidine derivative . Pyrimidine derivatives are heterocyclic compounds that exhibit a broad variety of biological and pharmacological activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives like 5-Acetyl-1,6-dimethylpyrimidine-2,4-dione can be achieved through various methods. One such method involves the reaction of acetylacetone and β-ketocarboxylic acid esters with dicyandiamide in the presence of Ni (OAc) 2 . Another method involves a catalyst-free multicomponent synthesis employing 2-aminothiazole, N ′, N ′-dimethyl barbituric acid/barbituric acid and different aldehydes at 80 °C in an aqueous ethanol medium .Molecular Structure Analysis

The molecular structure of 5-Acetyl-1,6-dimethylpyrimidine-2,4-dione can be analyzed using computational techniques such as density functional theory, ADMET evaluation, and molecular docking . The molecule is relatively stable and has a high electrophilic nature .Chemical Reactions Analysis

The chemical reactions involving 5-Acetyl-1,6-dimethylpyrimidine-2,4-dione can be complex and varied. For instance, the reaction of acetylacetone and β-ketocarboxylic acid esters with dicyandiamide in the presence of Ni (OAc) 2 leads to the formation of 2,4-Diamino-5-acetyl (ethoxycarbonyl)-6-methyl (phenyl)pyrimidines .Aplicaciones Científicas De Investigación

Supramolecular Organic Frameworks

5-Acetyl-1,6-dimethylpyrimidine-2,4-dione can be used as a structural unit in the construction of supramolecular organic frameworks (SOFs). These frameworks have potential applications in gas storage, separation, and catalysis .

Crystallography

This compound can be used in crystallography studies. The crystalline solids derived from it can be inspected by single-crystal X-ray diffraction (SC XRD) to gain insight into structural and supramolecular facets .

Drug Design

The compound can be used in drug design. Computational techniques such as density functional theory, ADMET evaluation, and molecular docking can be applied to elucidate the chemical nature, drug likeness, and antibacterial function of the molecule .

Quantum Chemical Computations

The compound can be used in quantum chemical computations. These computations can reveal that the molecule is relatively stable and has a high electrophilic nature .

Charge Density Distributions

The compound can be used to illustrate charge density distributions that could be associated with biological activity. This can be done by analyzing the contour maps of HOMO-LUMO and molecular electrostatic potential .

Natural Bond Orbital (NBO) Analysis

The compound can be used in NBO analysis. This analysis can reveal details about the interaction between donor and acceptor within the bond .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that pyrimidine derivatives, which this compound is a part of, exhibit a broad variety of biological and pharmacological activities .

Mode of Action

It’s known that pyrimidine derivatives interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

It’s known that pyrimidine derivatives can influence a variety of biochemical pathways due to their broad biological activity .

Pharmacokinetics

It’s known that the compound has a melting point of 210-214 °c (dec) (lit), a boiling point of 2436±500℃ (760 Torr), and a density of 1350±006 g/cm3 (20 ºC 760 Torr) . These properties can influence the compound’s bioavailability.

Result of Action

It’s known that pyrimidine derivatives can have various effects at the molecular and cellular level due to their broad biological activity .

Propiedades

IUPAC Name |

5-acetyl-1,6-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4-6(5(2)11)7(12)9-8(13)10(4)3/h1-3H3,(H,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVVYQMBPJNTOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(tert-butyl)-4-methyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2909588.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-isopropylpiperidine-4-carboxamide](/img/structure/B2909592.png)

![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2909594.png)

![1-(4-chlorophenyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2909596.png)

![N-[2-[4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2909600.png)

![1-Prop-2-enoyl-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2909602.png)